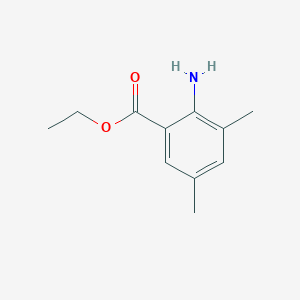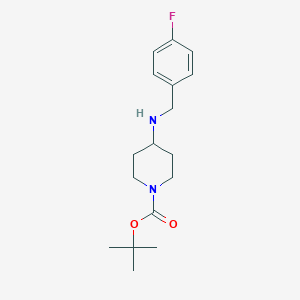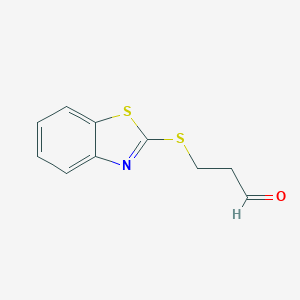
2-(3-Oxopropylthio)-benzthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxopropylthio)-benzthiazole, also known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The synthesis method of OTB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. One of the proposed mechanisms of action of 2-(3-Oxopropylthio)-benzthiazole is through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(3-Oxopropylthio)-benzthiazole can induce the expression of genes that promote cell death in cancer cells. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2-(3-Oxopropylthio)-benzthiazole has been shown to have various biochemical and physiological effects on the body. The compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Oxopropylthio)-benzthiazole has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized using the optimized method, and its effects on cellular targets can be measured using various assays. However, there are also limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments. The compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways, which can make it difficult to study its effects on specific cellular targets.
Direcciones Futuras
There are several future directions for the study of 2-(3-Oxopropylthio)-benzthiazole. One potential direction is to investigate the compound's effects on other diseases, such as cardiovascular disease and diabetes. Moreover, the optimization of the synthesis method and the development of more soluble derivatives of 2-(3-Oxopropylthio)-benzthiazole can improve its bioavailability and efficacy. Additionally, the identification of specific cellular targets and the elucidation of the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole can lead to the development of more targeted therapies for cancer and other diseases.
Conclusion
In conclusion, 2-(3-Oxopropylthio)-benzthiazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The compound can be synthesized using a multistep process and has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. However, there are limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments, and further research is needed to optimize its bioavailability and efficacy. The future directions for the study of 2-(3-Oxopropylthio)-benzthiazole include investigating its effects on other diseases and identifying specific cellular targets and mechanisms of action.
Aplicaciones Científicas De Investigación
2-(3-Oxopropylthio)-benzthiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-Oxopropylthio)-benzthiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
160137-19-9 |
|---|---|
Nombre del producto |
2-(3-Oxopropylthio)-benzthiazole |
Fórmula molecular |
C10H9NOS2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2 |
Clave InChI |
BLWYEHIJXVGBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
Sinónimos |
Propanal, 3-(2-benzothiazolylthio)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

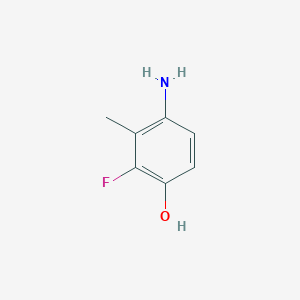
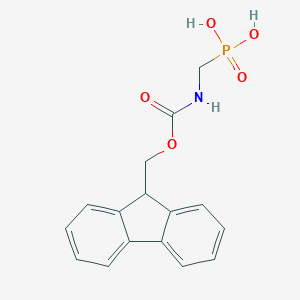
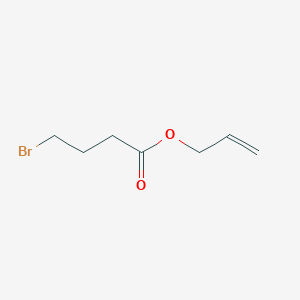

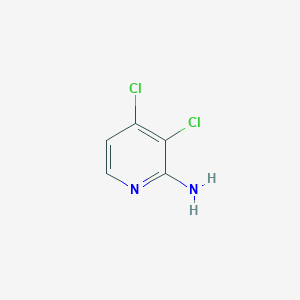
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
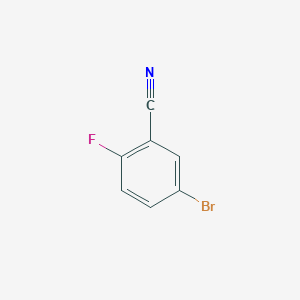
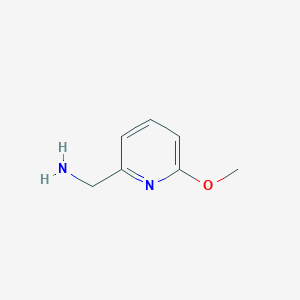
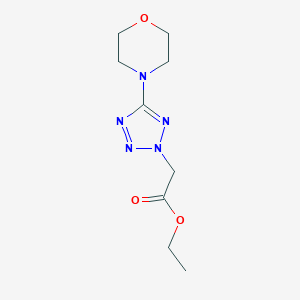
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
